molecular formula C14H8N2S4 B12800247 1,1'-Dithiobis(4-isothiocyanatobenzene) CAS No. 15398-69-3

1,1'-Dithiobis(4-isothiocyanatobenzene)

Cat. No.: B12800247
CAS No.: 15398-69-3
M. Wt: 332.5 g/mol
InChI Key: IGFVJCSYXLNCHM-UHFFFAOYSA-N
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Description

1,1’-Dithiobis(4-isothiocyanatobenzene) is an organic compound with the molecular formula C14H8N2S4. It is a disulfide derivative of isothiocyanatobenzene and is known for its unique chemical properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Dithiobis(4-isothiocyanatobenzene) can be synthesized through several methods. One common approach involves the reaction of 4-isothiocyanatobenzenethiol with sulfur dichloride in the presence of a base. The reaction typically occurs under mild conditions and yields the desired disulfide compound .

Industrial Production Methods

Industrial production of 1,1’-Dithiobis(4-isothiocyanatobenzene) often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-Dithiobis(4-isothiocyanatobenzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.

    Substitution: The isothiocyanate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate groups under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Thiourea derivatives when reacting with amines.

Scientific Research Applications

1,1’-Dithiobis(4-isothiocyanatobenzene) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Dithiobis(4-isothiocyanatobenzene) involves its ability to form covalent bonds with nucleophilic groups in target molecules. The isothiocyanate groups react with amino, thiol, or hydroxyl groups, leading to the formation of stable thiourea or thiocarbamate linkages. This reactivity underlies its use in cross-linking and labeling applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Dithiobis(4-isothiocyanatobenzene) is unique due to its disulfide linkage, which imparts distinct chemical properties and reactivity compared to other isothiocyanate compounds. This uniqueness makes it valuable in applications requiring specific cross-linking or labeling capabilities.

Properties

CAS No.

15398-69-3

Molecular Formula

C14H8N2S4

Molecular Weight

332.5 g/mol

IUPAC Name

1-isothiocyanato-4-[(4-isothiocyanatophenyl)disulfanyl]benzene

InChI

InChI=1S/C14H8N2S4/c17-9-15-11-1-5-13(6-2-11)19-20-14-7-3-12(4-8-14)16-10-18/h1-8H

InChI Key

IGFVJCSYXLNCHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C=S)SSC2=CC=C(C=C2)N=C=S

Origin of Product

United States

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